An In-depth Technical Guide to 2-(4-Benzyloxyphenyl)ethanol (CAS: 61439-59-6)
An In-depth Technical Guide to 2-(4-Benzyloxyphenyl)ethanol (CAS: 61439-59-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Benzyloxyphenyl)ethanol is a key organic compound primarily utilized as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant role in drug development, particularly in the preparation of the non-selective β-adrenoceptor agonist, Isoproterenol. While the direct biological activities of 2-(4-Benzyloxyphenyl)ethanol are not extensively documented in publicly available literature, its function as a versatile building block makes it a compound of significant interest to the scientific community.
Chemical and Physical Properties
2-(4-Benzyloxyphenyl)ethanol is a white to pale cream crystalline solid.[1] Its core structure consists of a phenylethanol moiety with a benzyl ether group at the para position of the phenyl ring. This structure provides a versatile platform for various chemical modifications.[2]
Table 1: Physicochemical Properties of 2-(4-Benzyloxyphenyl)ethanol
| Property | Value | Reference(s) |
| CAS Number | 61439-59-6 | [3][4] |
| Molecular Formula | C₁₅H₁₆O₂ | [3][4] |
| Molecular Weight | 228.29 g/mol | [3][4] |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | 83-90 °C | [1] |
| Purity | ≥98% | [4] |
| Storage | Desiccated, Room temperature | [4] |
Table 2: Spectroscopic Data for 2-(4-Benzyloxyphenyl)ethanol
| Spectroscopy | Data | Reference(s) |
| ¹H-NMR (CDCl₃) | δ 7.28-7.47 (m, 5H), 7.17 (d, J = 8.7 Hz, 2H), 6.95 (d, J = 8.7 Hz, 2H), 5.07 (s, 2H), 3.85 (t, J = 6.6 Hz, 2H), 2.84 (t, J = 6.6 Hz, 2H) | [5] |
Synthesis of 2-(4-Benzyloxyphenyl)ethanol
Two primary methods for the synthesis of 2-(4-Benzyloxyphenyl)ethanol have been reported.
Experimental Protocol 1: Reduction of Methyl 2-(4-benzyloxyphenyl)acetate
This method involves the reduction of a methyl ester precursor using a strong reducing agent.
Materials:
-
Methyl 2-(4-benzyloxyphenyl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of lithium aluminum hydride (15.8 mmol) in anhydrous diethyl ether (25 mL) is prepared in a reaction vessel and cooled to 0 °C.
-
A solution of methyl 2-(4-benzyloxyphenyl)acetate (7.8 mmol) in anhydrous ether (5 mL) is added dropwise to the cooled suspension.
-
The reaction mixture is stirred overnight at room temperature.
-
The reaction is carefully quenched by the addition of water.
-
The mixture is extracted with ethyl acetate.
-
The organic layers are combined and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2-(4-Benzyloxyphenyl)ethanol in quantitative yield.[5]
Experimental Protocol 2: Etherification of p-Hydroxyphenethyl Alcohol
This method involves the formation of the benzyl ether from p-hydroxyphenethyl alcohol.
Materials:
-
p-Hydroxyphenethyl alcohol
-
Potassium hydroxide (KOH)
-
Benzyl chloride
-
Toluene
-
Silica gel or molecular sieves
-
Water
Procedure:
-
p-Hydroxyphenethyl alcohol is mixed and stirred with water.
-
An aqueous solution of potassium hydroxide is added dropwise to form potassium 4-hydroxyphenethyl ethoxide.
-
Water is removed from the resulting salt.
-
Toluene and a water-absorbent agent (silica gel or molecular sieve) are added at a temperature not exceeding 30°C.
-
Benzyl chloride is added dropwise to the mixture to form the crude 2-(4-Benzyloxyphenyl)ethanol.
-
The crude product is then purified to obtain the final product with a yield of 60-85%.[6]
Role in Drug Development: Synthesis of Isoproterenol
The primary application of 2-(4-Benzyloxyphenyl)ethanol in drug development is as a key intermediate in the synthesis of Isoproterenol hydrochloride, a non-selective β-adrenergic agonist used for the treatment of bradycardia, heart block, and rarely for asthma.[7] The synthesis involves the conversion of 2-(4-Benzyloxyphenyl)ethanol to an intermediate which is subsequently hydrogenated.
Experimental Workflow: Synthesis of Isoproterenol Hydrochloride from a Related Intermediate
While a direct, detailed protocol starting from 2-(4-Benzyloxyphenyl)ethanol is not fully available in the searched literature, the general synthetic strategy involves intermediates that can be derived from it. A common route to Isoproterenol hydrochloride involves the hydrogenation of a ketone precursor. The synthesis of this precursor can be envisioned to start from catechol.
A general synthetic pathway to Isoproterenol hydrochloride is as follows:
-
Friedel-Crafts Acylation: Catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to form 2-chloro-3',4'-dihydroxy acetophenone.[8]
-
Amination: The resulting acetophenone is then reacted with isopropylamine to yield 3',4'-dihydroxy-2-(isopropylamino)-acetophenone.[8]
-
Hydrogenation: This intermediate is then subjected to hydrogenation, typically using a palladium catalyst, to reduce the ketone to a secondary alcohol, yielding Isoproterenol.[8][9] The reaction is often carried out in an alcoholic solvent under hydrogen pressure.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(4-Benzyloxyphenyl)ethanol, 98+% | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(4-BENZYLOXYPHENYL)ETHANOL | 61439-59-6 [chemicalbook.com]
- 6. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]
- 7. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]
